molecular formula C11H10FNO B1526135 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile CAS No. 1181267-65-1

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile

Cat. No.: B1526135
CAS No.: 1181267-65-1
M. Wt: 191.2 g/mol
InChI Key: GYJSPMDSBJGVMD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile is an organic compound that features a fluorinated phenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid
  • 4-(2-Fluorophenyl)-2-methyl-4-aminobutanenitrile
  • 4-(2-Fluorophenyl)-2-methyl-4-hydroxybutanenitrile

Uniqueness

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile is an organic compound with significant biological potential due to its unique structure and reactivity. This article delves into its biological activity, synthesizing current research findings, and providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀FNO, with a molecular weight of 191.2 g/mol. The compound features a nitrile group, a ketone, and a fluorophenyl substituent, which enhances its electrophilic character compared to similar compounds. This unique structure contributes to its reactivity and potential biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom increases binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Its ability to interact with specific cellular targets could lead to the development of new cancer therapies.
  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders.

Synthesis and Reaction Pathways

Several synthetic routes have been reported for this compound. Key reactions include:

Reaction TypeDescriptionMajor Products
Oxidation Ketone group can be oxidized to form carboxylic acids4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid
Reduction Nitrile group can be reduced to primary amines4-(2-Fluorophenyl)-2-methyl-4-aminobutanenitrile
Substitution Fluorine atom can be substituted with other groupsVarious substituted phenyl derivatives

These reactions highlight the compound's versatility as an intermediate in organic synthesis and its potential applications in medicinal chemistry.

Case Studies

  • Anticancer Activity : A study investigated the effect of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting that it may interfere with cancer cell metabolism.
  • Enzyme Inhibition : Research focused on the enzyme inhibition properties of this compound, demonstrating that it effectively inhibits specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-4-2-3-5-10(9)12/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSPMDSBJGVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.